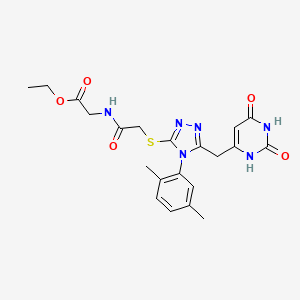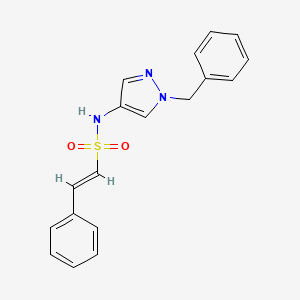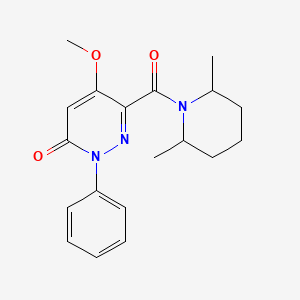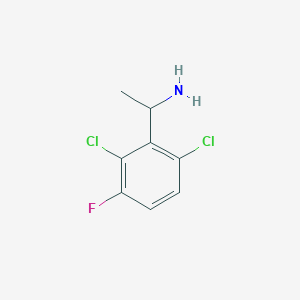![molecular formula C14H9ClN2OS2 B2801542 n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 307510-55-0](/img/structure/B2801542.png)
n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that have been extensively studied for their diverse biological activities . They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(4-chlorophenyl) thiazol-2-amine with chloroacetyl chloride in the presence of K2CO3 . The reaction mixture is heated to reflux for 3 hours .Molecular Structure Analysis
The molecular structure of the compound is characterized by a thiazole ring and a chlorophenyl ring . The chlorophenyl ring is oriented at an angle of 7.1 degrees with respect to the thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including this compound, are known to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Anticancer Activity
The synthesis of thiophene and thiazolyl-thiophene derivatives, including compounds structurally related to N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, has shown significant promise in anticancer research. These compounds exhibit good inhibitory activity against several cancer cell lines, particularly when containing thiazolidinone rings or thiosemicarbazide moieties in their structures. The study suggests these derivatives could be potential candidates for further anticancer drug development (Atta & Abdel‐Latif, 2021).
Antimicrobial Activity
A variety of synthesized compounds closely related to the chemical structure of interest have demonstrated potential antibacterial and antifungal properties. This includes derivatives that have shown effective against Bacillus subtilis and Aspergillus niger, indicating a promising avenue for developing new antimicrobial agents (Sowmya et al., 2018).
Chemical Properties and Applications
Research on the absorption and fluorescence spectra of carboxamides related to this compound has provided insights into their chemical properties, including ground and excited state dipole moments. Such studies contribute to our understanding of the photophysical properties of these compounds, which could have implications for their use in materials science and photodynamic therapy (Patil et al., 2011).
Synthesis and Characterization
The synthesis and characterization of novel thiophene derivatives, focusing on their antimicrobial activity, has been an area of active research. This includes the development of Schiff bases and tetrazol-thiophene-carboxamides with significant antimicrobial properties, providing a foundation for future pharmaceutical applications (Arora et al., 2013).
将来の方向性
特性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS2/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQYSPHMYMXFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977002 |
Source


|
| Record name | N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-31-6 |
Source


|
| Record name | N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)
![N-(1-cyano-3-methylbutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2801464.png)
![4-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2801465.png)
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B2801466.png)
![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)

![3-(4-Methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2801471.png)

![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2801474.png)



